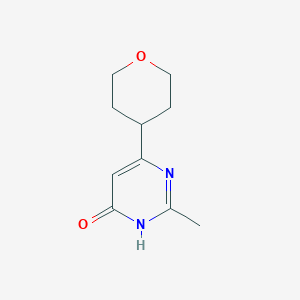

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Descripción

Propiedades

IUPAC Name |

2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTCTASKJAZNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Enigma: The Quest for the Mechanism of Action of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

A comprehensive investigation into the publicly available scientific literature and chemical databases reveals a significant finding: the mechanism of action for the compound 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol remains uncharacterized. Despite extensive searches, no specific biological targets, signaling pathways, or pharmacological effects have been documented for this particular molecule.

This technical guide candidly addresses the current void in our understanding of this compound and outlines a strategic, multi-faceted approach for its future elucidation. This document serves not as a summary of known facts, but as a roadmap for the essential research required to define its biological activity.

The Chemical Landscape: Pyrimidine and Tetrahydropyran Moieties

The structure of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol incorporates two key heterocyclic scaffolds: a pyrimidine ring and a tetrahydropyran ring. Both of these core structures are prevalent in a vast array of biologically active molecules, which provides a theoretical basis for potential, yet unproven, activities.

-

Pyrimidine Derivatives: The pyrimidine nucleus is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases, pyrimidine analogs frequently act as antimetabolites, interfering with DNA and RNA synthesis pathways. This class of compounds has yielded numerous anticancer, antiviral, and antibacterial agents. Furthermore, substituted pyrimidines are known to interact with a diverse range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.

-

Tetrahydropyran Derivatives: The tetrahydropyran ring is a common motif in natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding allow it to serve as a versatile scaffold for molecular recognition. While often considered a more structurally passive component, its substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The Path Forward: A Proposed Research Strategy to Elucidate the Mechanism of Action

Given the absence of existing data, a systematic and multi-pronged experimental approach is necessary to uncover the mechanism of action of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. The following outlines a logical and comprehensive research plan.

Part 1: Foundational Characterization and Target Agnostic Screening

The initial phase of investigation should focus on broad, unbiased screening to identify any potential biological activity.

1.1. High-Throughput Screening (HTS): A large-scale HTS campaign against a diverse panel of biological targets is the most efficient starting point. This would involve screening the compound against hundreds of validated assays representing major target classes.

Table 1: Representative High-Throughput Screening Panel

| Target Class | Representative Assays | Rationale |

| Kinases | KinomeScan®, LanthaScreen® Eu Kinase Binding Assay | The pyrimidine scaffold is a common kinase inhibitor motif. |

| GPCRs | PRESTO-Tango, PathHunter® β-Arrestin Assay | To identify potential agonist or antagonist activity at GPCRs. |

| Ion Channels | Patch-clamp electrophysiology, FluxOR™ Thallium Flux Assay | To assess modulatory effects on ion channel function. |

| Nuclear Receptors | LanthaScreen™ TR-FRET Coactivator Assay | To screen for agonist or antagonist activity at nuclear receptors. |

| Enzymes | Various substrate-based colorimetric or fluorometric assays | Broad screening against key metabolic and signaling enzymes. |

| Phenotypic Screening | Cell viability assays (e.g., CellTiter-Glo®), high-content imaging | To identify effects on cellular phenotypes such as proliferation, apoptosis, or morphological changes in various cell lines (e.g., cancer, immune, neuronal). |

1.2. Experimental Protocol: Cell Viability Assay (Example)

A foundational phenotypic screen to assess general cytotoxicity or anti-proliferative effects.

-

Cell Culture: Plate various human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

-

Incubation: Add the compound dilutions to the cells and incubate for a defined period (e.g., 72 hours).

-

Viability Assessment: Utilize a commercially available cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Part 2: Target Identification and Validation

Positive "hits" from the initial screening phase will necessitate rigorous target identification and validation studies.

2.1. Affinity-Based Methods: If a binding activity is detected, affinity chromatography or related techniques can be employed to isolate the binding partner(s).

2.2. Computational Approaches: In the absence of clear hits, or to supplement experimental data, in silico methods can provide valuable hypotheses.

-

Target Prediction Software: Utilize platforms like SwissTargetPrediction, SuperPred, or SEA to predict potential protein targets based on the chemical structure of the compound. These tools compare the query molecule to a database of known ligands and their targets.

-

Molecular Docking: Once potential targets are identified, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites.

2.3. Experimental Workflow: Target Identification

Part 3: Mechanistic Studies and Pathway Analysis

Once a validated target is confirmed, the focus shifts to understanding the downstream consequences of compound-target interaction.

3.1. Signaling Pathway Analysis: Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis (RNA-seq) will be crucial to map the signaling pathways modulated by the compound.

3.2. Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign to synthesize analogs of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol will be essential to establish a clear SAR. This will help to optimize potency, selectivity, and pharmacokinetic properties, and to confirm that the observed biological effects are due to on-target activity.

Conclusion

The mechanism of action of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is currently a black box. This guide has established the absence of published data and, more importantly, has provided a comprehensive and logical framework for the necessary research to illuminate its biological function. By employing a strategy that progresses from broad, unbiased screening to focused target validation and deep mechanistic studies, the scientific community can systematically unravel the therapeutic potential, or lack thereof, of this novel chemical entity. The journey to understanding its mechanism of action begins with the foundational experiments outlined herein.

Physicochemical Profiling of 2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds is paramount for optimizing both target affinity and pharmacokinetic viability. The compound 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a highly functionalized, privileged pharmacophore. Pyrimidine derivatives are extensively utilized in the design of anticancer, antimicrobial, and anti-inflammatory agents due to their structural resemblance to endogenous nucleic acids[1]. By pairing the pyrimidin-4-ol core with a tetrahydro-2H-pyran-4-yl (THP) substituent, medicinal chemists can precisely tune the molecule's lipophilicity, aqueous solubility, and hydrogen-bonding array. This whitepaper provides an in-depth technical analysis of the physicochemical properties, tautomeric behavior, and experimental validation protocols for this specific compound class.

Structural Deconstruction & Causality

The Pyrimidin-4-ol Core & Solvent-Dependent Tautomerism

The pyrimidin-4-ol core is not a static entity; it exists in a dynamic, solvent-dependent keto-enol tautomeric equilibrium between the hydroxypyrimidine (enol) and pyrimidinone (keto) forms[2]. This equilibrium dictates the physicochemical behavior of the molecule.

-

Causality in Binding: In polar biological environments (e.g., aqueous media, DMSO), the keto form is generally more polar and thermodynamically stabilized[2]. This structural shift fundamentally alters the molecule's hydrogen-bonding array. The transition from enol to keto changes the nitrogen at position 3 from a hydrogen-bond acceptor to a hydrogen-bond donor, which can dramatically influence binding affinity and selectivity within a target protein's active site[3].

-

Electronic Influence: The presence of the electron-donating 2-methyl group enhances the basicity of the pyrimidine nitrogens via hyperconjugation, subtly shifting the equilibrium and stabilizing the pyrimidinone (keto) tautomer in polar solvents[4].

The Tetrahydro-2H-pyran-4-yl (THP) Substituent

Replacing a highly lipophilic aromatic or aliphatic ring (such as a phenyl or cyclohexyl group) with a saturated oxygen-containing THP ring is a classical optimization tactic.

-

Causality in ADMET: The primary advantage of the THP scaffold is its ability to significantly reduce overall lipophilicity while introducing a new hydrogen-bond acceptor (the ether oxygen)[5]. Studies on related scaffolds have demonstrated that replacing a cyclohexyl group with a THP group can reduce computed lipophilicity by approximately 0.65 cLogD units[6]. This reduction pushes the molecule into an optimal range for oral bioavailability, enhances aqueous solubility, and mitigates off-target promiscuity driven by excessive hydrophobicity.

Quantitative Physicochemical Properties

The following table summarizes the key calculated and expected physicochemical properties for 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, based on structural fragment analysis and established medicinal chemistry heuristics.

| Property | Value / Estimate | Pharmacological Implication |

| Molecular Formula | C₁₀H₁₄N₂O₂ | – |

| Molecular Weight | 194.23 g/mol | Highly favorable for membrane permeability (MW < 500). |

| Topological Polar Surface Area (TPSA) | ~55.12 Ų | Optimal for oral absorption and potential blood-brain barrier (BBB) penetration. |

| Predicted LogP | 0.8 – 1.2 | Balanced lipophilicity; avoids metabolic liabilities of highly lipophilic analogs. |

| Hydrogen Bond Donors (HBD) | 1 (in Keto form) | Complies with Lipinski’s Rule of 5; facilitates target anchoring. |

| Hydrogen Bond Acceptors (HBA) | 3 (N, O, O) | Provides multiple interaction vectors for kinase or GPCR active sites. |

| Predicted pKa (Acidic) | ~ 8.5 – 9.0 | The NH of the pyrimidinone form is weakly acidic. |

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity, the theoretical properties of this scaffold must be validated through rigorous, self-validating experimental protocols.

Protocol 1: NMR-Based Tautomeric Ratio Determination

Causality: Understanding the dominant tautomer in solution is critical for structure-based drug design. NMR spectroscopy allows for the direct observation of distinct proton and carbon shifts associated with each form.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated solvent (e.g., DMSO-d₆ to simulate a polar biological environment, and CDCl₃ for a non-polar lipid-like environment).

-

Acquisition: Acquire 1H, 13C, and 2D NOESY spectra at 298 K using a 400 MHz or higher NMR spectrometer.

-

Signal Integration: Identify the vinylic C-5 proton/carbon signals. The C-5 chemical shift typically moves upfield in the enol form due to aromatic stabilization[4].

-

Self-Validation Check: Run a known pyrimidin-4-one standard to calibrate chemical shift expectations. Calculate the equilibrium constant ( Keq ) based on the integration ratios of the distinct NH (keto) vs. OH (enol) protons.

Protocol 2: Shake-Flask Method for LogD(7.4) Determination

Causality: LogD at physiological pH (7.4) provides a more accurate representation of in vivo partitioning than LogP, as it accounts for the ionization state of the pyrimidine nitrogens.

-

Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution, adjusted strictly to pH 7.4.

-

Partitioning: In a glass vial, add equal volumes of n-octanol (pre-saturated with PBS) and PBS (pre-saturated with n-octanol). Spike with a 10 mM DMSO stock of the compound to achieve a final concentration of 100 µM[7].

-

Equilibration: Agitate the mixture on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium[7].

-

Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to achieve complete phase separation.

-

Quantification & Validation: Extract aliquots from both the aqueous and octanol layers. Quantify the concentration using LC-MS/MS. Self-Validation: Simultaneously run a reference compound (e.g., hydrocortisone) with a known LogD to verify system accuracy. Calculate LogD using the formula: LogD=log10([Octanol]/[Aqueous]) .

Mechanistic Visualizations

Caption: Solvent-dependent keto-enol tautomeric equilibrium and its impact on hydrogen bonding.

Caption: Shake-flask methodology workflow for determining physiological lipophilicity (LogD).

References

-

6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability - Benchchem. 2

-

Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Organic Letters - ACS Publications. 3

-

Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC.1

-

A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery - Benchchem. 5

-

N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC. 6

-

Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 | The Journal of Organic Chemistry - ACS Publications.4

-

Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem.7

Sources

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Technical Guide to Mass Characterization and Scaffold Utility

Executive Summary

In modern drug discovery, the precise characterization of building blocks and intermediate scaffolds is the bedrock of robust structure-activity relationship (SAR) development. The compound 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (Chemical Formula: C10H14N2O2 ) represents a highly versatile, privileged scaffold. It combines the hydrogen-bonding capacity and tautomeric flexibility of a pyrimidinol core with the favorable physicochemical properties of a tetrahydro-2H-pyran (THP) ring.

This whitepaper provides an in-depth mechanistic analysis of this compound, focusing on its exact mass determination via High-Resolution Mass Spectrometry (HRMS), its tautomeric structural dynamics, and the causality behind its widespread use in medicinal chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In early-stage screening, distinguishing between nominal molecular weight and monoisotopic exact mass is critical for eliminating false positives during metabolite profiling and target identification[1].

-

Molecular Weight (MW): Calculated using the abundance-weighted average atomic masses of the elements (e.g., Carbon = 12.011 u). This is used for bulk stoichiometric calculations.

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g., 12C = 12.000000 u). This is the value targeted by HRMS instruments (Orbitrap or Q-TOF) to determine elemental composition with sub-ppm accuracy[2].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C10H14N2O2 | Defines the foundational atomic composition. |

| Molecular Weight | 194.23 g/mol | Utilized for molarity calculations in assay preparation. |

| Exact Mass (Monoisotopic) | 194.1055 Da | The primary target mass for HRMS identification. |

| Protonated Mass [M+H]+ | 195.1128 Da | The observed m/z in positive-ion Electrospray Ionization (ESI+). |

| Predicted cLogP | ~0.8 - 1.2 | The THP oxygen lowers lipophilicity compared to a cyclohexyl analog, improving aqueous solubility. |

High-Resolution Mass Spectrometry (HRMS) Protocol

To confidently identify 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in complex biological matrices or synthetic mixtures, a self-validating HRMS protocol is required. The following methodology utilizes Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Step-by-Step Methodology (Self-Validating System)

-

Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source. The basic nitrogen atoms of the pyrimidine ring readily accept a proton, driving the equilibrium toward the [M+H]+ species, thereby maximizing ESI+ signal intensity.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Ionization & Internal Calibration: Operate the ESI source in positive mode. Crucial Step: Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a dual-spray source.

-

System Validation: The data system must continuously correct the m/z scale against the lock mass. If the lock mass deviates by >2 ppm, the system automatically flags the scan as invalid, ensuring absolute confidence in the target mass measurement.

-

-

Mass Detection: Scan using an Orbitrap or Q-TOF mass analyzer at a resolution of ≥60,000 (FWHM at m/z 200). Target the theoretical [M+H]+ at m/z 195.1128.

-

MS/MS Fragmentation: Apply Higher-energy C-trap Dissociation (HCD) at 30 NCE. Expect neutral loss of the THP ring (loss of C5H8O , -84 Da) leaving the protonated 2-methylpyrimidin-4-ol core at m/z 111.0558.

Caption: LC-ESI-HRMS workflow for the exact mass determination and fragmentation of the pyrimidinol scaffold.

Structural Dynamics: Tautomerism and Receptor Binding

A defining characteristic of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is its ability to undergo keto-enol tautomerism. It exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms[3].

Mechanistic Impact on Drug Design

Understanding this tautomeric equilibrium is paramount for rational structure-based drug design (SBDD). The tautomeric state dictates the hydrogen-bond donor/acceptor array presented to a biological target (e.g., a kinase hinge region or a GPCR binding pocket).

-

Keto Form (Pyrimidin-4(1H)-one): Presents a Donor-Donor-Acceptor-Acceptor (DDAA) hydrogen-bonding face. This form is generally favored in polar, aqueous environments (like physiological plasma) due to its higher dipole moment.

-

Enol Form (Pyrimidin-4-ol): Presents a Donor-Acceptor-Donor-Acceptor (DADA) array. This form can be stabilized in non-polar microenvironments, such as deep, hydrophobic enzyme pockets[3].

Caption: Tautomeric equilibrium of the pyrimidine core and its direct influence on hydrogen-bond array presentation.

Medicinal Chemistry Utility: The THP-Pyrimidine Scaffold

Why append a tetrahydro-2H-pyran (THP) ring to position 6 of the pyrimidine core?

In classical medicinal chemistry, lipophilic rings like cyclohexane are often used to fill hydrophobic pockets. However, excessive lipophilicity leads to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.

The THP ring acts as a bioisostere of cyclohexane [4]. By replacing a single methylene ( CH2 ) group with an oxygen atom, medicinal chemists achieve three critical outcomes:

-

Lowered Lipophilicity (LogP): The polar oxygen heteroatom significantly reduces the overall LogP of the molecule, improving absorption, distribution, metabolism, and excretion (ADME) profiles[4].

-

Reduced Entropy: THP is a conformationally restricted, rigid ether. When it binds to a target, the entropic penalty is lower compared to flexible linear ethers, leading to tighter drug-enzyme binding interactions.

-

New Interaction Vectors: The oxygen atom in the THP ring acts as a novel hydrogen-bond acceptor, providing an additional point of contact with target residues (e.g., interacting with backbone amides in kinase active sites)[4].

When combined, the exact mass trackability, the tautomeric adaptability of the pyrimidinol, and the ADME-enhancing properties of the THP ring make 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol an exceptionally valuable building block in the pursuit of novel therapeutics.

References

-

High-Resolution Mass Spectrometry in Drug Discovery ResolveMass Laboratories Inc.[Link]

-

Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information National Center for Biotechnology Information (PMC)[Link]

-

Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications National Center for Biotechnology Information (PMC)[Link]

Sources

receptor binding affinity of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Abstract

The compound 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a novel chemical entity with potential for biological activity, owing to its pyrimidin-4-ol core, a scaffold prevalent in a multitude of bioactive molecules. The tetrahydropyran substituent further suggests properties that may be favorable for drug development, such as improved solubility and metabolic stability. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's receptor binding affinity. We will detail a strategic, multi-tiered approach, commencing with broad-based target screening and culminating in precise, quantitative binding affinity determination for validated biological targets. The methodologies described herein are designed to establish a robust and reproducible characterization of the compound's pharmacological profile, providing essential insights for researchers in drug discovery and development.

Introduction: Structural Rationale for Target Exploration

The structure of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a composite of two key pharmacophoric motifs: the pyrimidin-4-ol ring and a tetrahydropyran (THP) moiety. The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs that target a wide array of protein classes. Pyrimidine derivatives are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors, among other roles.[1][2][3] The presence of the hydroxyl group on the pyrimidine ring offers a potential hydrogen bond donor/acceptor site, which can be critical for target engagement.

The THP ring is often incorporated into molecules to enhance their physicochemical properties.[4] It is considered a "privileged scaffold" that can improve aqueous solubility, reduce lipophilicity, and positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The combination of these two moieties suggests that 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a promising candidate for biological activity, warranting a thorough investigation of its potential molecular targets and binding affinities.

A Tiered Strategy for Target Identification and Affinity Determination

A systematic and resource-efficient approach to characterizing a novel compound involves a tiered screening and validation process. This ensures that efforts are focused on the most promising biological targets.

Diagram: Overall Workflow

Caption: A tiered workflow for target identification and affinity characterization.

Tier 1: Broad-Based Target Screening

The initial step is to perform a broad-based screen to identify potential biological targets from a wide range of protein families. This is a hypothesis-generating phase.

Experimental Protocol: Commercial Broad-Panel Screen

-

Compound Preparation: Synthesize and purify 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol to >95% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

-

Screening Service Selection: Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology Corp.) for a broad-panel screen. A suitable panel would include a diverse set of targets, such as:

-

Kinase Panel: A panel of at least 100 human kinases.

-

GPCR Panel: A panel assessing binding to a wide range of human GPCRs.

-

Ion Channel Panel: A panel for key human ion channels.

-

Other Enzymes and Transporters: A panel including other relevant drug targets.

-

-

Assay Conditions: The compound is typically tested at a single concentration, commonly 10 µM, in duplicate. The assays are usually enzymatic or binding assays, with the specific format depending on the target.

-

Data Analysis: The primary output is the percent inhibition or percent of control for each target. A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration.

Tier 2: Hit Validation and Potency Determination

Once initial hits are identified, the next step is to validate these findings and determine the compound's potency.

Experimental Protocol: IC50 Determination

-

Assay Setup: For each validated hit, a dose-response curve is generated. The assay format should be the same as in the primary screen.

-

Compound Titration: A serial dilution of the compound is prepared, typically in a 10-point, 3-fold dilution series starting from 100 µM.

-

Data Collection: The activity (e.g., enzyme activity, radioligand binding) is measured at each concentration of the test compound.

-

Data Analysis: The data are plotted as percent inhibition versus log[compound concentration]. A non-linear regression analysis (e.g., using GraphPad Prism) is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Orthogonal Assay Validation

To ensure the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hits using an orthogonal assay with a different detection method. For example, if a kinase hit was identified in a radiometric assay, it could be validated using a fluorescence-based assay.

Tier 3: In-Depth Receptor Binding Affinity Determination

For validated and potent hits, the next step is to precisely quantify the binding affinity, typically by determining the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki). Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay (for a hypothetical GPCR target)

This protocol assumes a GPCR target was identified and validated.

-

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the target receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

-

Test Compound: 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters and a Cell Harvester.

-

-

Assay Procedure:

-

Saturation Binding (to determine Kd of the radioligand): First, a saturation binding experiment is performed with the radioligand to determine its Kd and the receptor density (Bmax).

-

Competition Binding:

-

To a series of tubes, add assay buffer, a fixed concentration of the radioligand (typically at its Kd), and the cell membranes.

-

Add a range of concentrations of the test compound (2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol).

-

Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled ligand).

-

Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table: Hypothetical Binding Affinity Data

| Target | Assay Type | Radioligand | Radioligand Kd (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| Kinase X | TR-FRET | N/A | N/A | 150 | N/A |

| GPCR Y | Radioligand Binding | [³H]-Ligand Z | 2.5 | 75 | 30 |

Potential Signaling Pathway Context

Understanding the signaling pathway of a validated target is crucial for interpreting the functional consequences of compound binding.

Diagram: Hypothetical GPCR Signaling Pathway

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion and Future Directions

This guide outlines a robust and systematic methodology for the comprehensive characterization of the . By employing a tiered approach of broad-based screening, hit validation, and precise affinity determination, researchers can efficiently identify and quantify the interactions of this novel compound with its biological targets. The data generated through these studies will be fundamental to understanding its mechanism of action and will guide future efforts in medicinal chemistry and drug development, including structure-activity relationship (SAR) studies and in vivo efficacy testing. The principles and protocols detailed herein provide a solid foundation for the rigorous scientific investigation of this and other novel chemical entities.

References

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science Publishers. Retrieved from [Link]

-

Serafin, K., et al. (2022). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. Retrieved from [Link]

-

Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia. Retrieved from [Link]

-

Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]

-

Crimmins, M. T., & Parrish, J. D. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters. Retrieved from [Link]

-

Pattan, S. R., et al. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Retrieved from [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

-

Asatryan, A. M., et al. (2024). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. MDPI. Retrieved from [Link]

-

Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. Retrieved from [Link]

-

Honma, T., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. PubMed. Retrieved from [Link]

-

Vera-Guzmán, A. M., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Retrieved from [Link]

-

Wang, P., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). NIST WebBook. Retrieved from [Link]

-

Tyagi, R., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2015). Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives. ResearchGate. Retrieved from [Link]

-

Wang, M., et al. (2016). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Retrieved from [Link]

-

Ismaili, L., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Precursor: Biological Activity Profile and Synthetic Utility of 2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in Drug Discovery

Executive Summary

In modern medicinal chemistry, the discovery of orally bioavailable, highly selective targeted therapeutics relies heavily on privileged pharmacophores. 2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (and its keto tautomer, pyrimidin-4(3H)-one) represents a foundational building block in the synthesis of advanced kinase inhibitors and GPCR ligands. Rather than acting as a standalone drug, this molecule provides a highly optimized structural scaffold: the pyrimidine core acts as an ATP-competitive hinge binder, the 2-methyl group ensures hydrophobic specificity, and the tetrahydropyran (THP) ring serves as a critical bioisostere for cyclohexane, drastically improving the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting active pharmaceutical ingredients (APIs).

This technical guide dissects the structural biology, tautomeric dynamics, and synthetic workflows associated with this scaffold, providing actionable, self-validating protocols for drug development professionals.

Structural Biology & Pharmacophore Mapping

The biological activity of derivatives built from 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is dictated by the precise spatial arrangement of its three primary functional zones.

The Pyrimidine Core: Kinase Hinge Binding

The pyrimidine ring is a well-documented bioisostere for purines. In the context of protein kinases (e.g., BCR-ABL, TTK, ATM), the N1 and N3 nitrogen atoms of the pyrimidine core serve as essential hydrogen bond acceptors. They interact directly with the amide backbone of the kinase hinge region, anchoring the molecule within the ATP-binding pocket1[1].

The C2-Methyl Group: Hydrophobic Specificity

The inclusion of a methyl group at the C2 position provides a small, directed hydrophobic anchor. This moiety projects into the specificity pocket adjacent to the hinge region. By leveraging this steric fit, 2-methylpyrimidine derivatives can override aggressive gatekeeper mutations, such as the T315I mutation in BCR-ABL, which typically confers resistance to first-generation inhibitors like imatinib 2[2].

The C6-Tetrahydropyran (THP) Ring: ADME Optimization

Historically, cyclohexyl rings were used to occupy solvent-exposed hydrophobic channels. However, highly lipophilic molecules suffer from poor aqueous solubility and high metabolic clearance. The substitution of a cyclohexyl ring with a tetrahydropyran (THP) ring introduces a polar ether oxygen. This oxygen acts as a hydrogen bond acceptor, lowering the overall lipophilicity (ClogP) and significantly enhancing aqueous solubility without sacrificing target affinity3[3].

Pharmacophore mapping of the 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold.

Quantitative Impact of the THP Scaffold on Biological Activity

To illustrate the biological advantage of the THP-pyrimidine scaffold, we compare it against its cyclohexyl counterpart. Data derived from the optimization of Monopolar Spindle 1 (TTK) kinase inhibitors demonstrates that while enzyme potency remains stable, cellular efficacy and solubility are vastly improved by the THP moiety4[4].

| Pharmacophore Modification | ClogP (Calc) | Aqueous Solubility (µM) | Kinase IC50 (nM) | Cellular Efficacy (nM) | Primary ADME Impact |

| C6-Cyclohexyl analog | ~4.2 | < 10 | 5.2 | 120 | High lipophilicity; poor oral bioavailability. |

| C6-Tetrahydropyran (THP) | ~2.8 | > 100 | 4.8 | 15 | Enhanced solubility; lower entropy; H-bond acceptor. |

| C6-(gem-dimethyl-THP) | ~3.4 | 65 | 2.1 | 8 | Superior kinase selectivity; optimal steric fit. |

Synthetic Workflows & Tautomeric Dynamics

In solution, 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one. Because the C4-hydroxyl/oxo group is a poor leaving group, it cannot undergo direct Nucleophilic Aromatic Substitution (SNAr). It must first be activated via chlorination.

Tautomeric equilibrium and synthetic activation workflow for API generation.

Protocol A: Synthesis of 4-Chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

This protocol details the conversion of the pyrimidin-4-ol precursor into the highly reactive 4-chloro electrophile, a mandatory step for synthesizing final drug candidates 5[5].

Causality & Rationale: Phosphorus oxychloride (POCl3) is used to convert the tautomeric oxo-group into a chloride leaving group. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl. If HCl is not scavenged, the acidic environment can lead to the cleavage of the THP ether linkage, destroying the pharmacophore.

Step-by-Step Methodology:

-

Preparation: Suspend 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

-

Base Addition: Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 10 minutes to ensure uniform dispersion.

-

Activation: Slowly add POCl3 (1.2 eq) via a syringe pump over 15 minutes. The solution will transition from a suspension to a homogenous yellow/brown solution as the Vilsmeier-type intermediate forms.

-

Heating: Heat the reaction mixture to 90°C for 3 hours.

-

Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the chlorinated product mass (exhibiting the characteristic 3:1 isotopic ratio of ^35Cl/^37Cl) validates reaction completion.

-

Quenching & Workup: Cool the mixture to 0°C and carefully quench with saturated aqueous NaHCO3 to neutralize excess POCl3. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting 4-chloro intermediate is highly reactive and should be used immediately in subsequent SNAr reactions.

Biological Validation Methodology

Once the scaffold is functionalized (e.g., via the addition of an aniline at the C4 position to form a complete kinase inhibitor), its biological activity must be empirically validated.

Protocol B: In Vitro Kinase Binding Assay (TR-FRET)

To prove that the pyrimidine core successfully binds to the kinase hinge region, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Rationale: TR-FRET eliminates background auto-fluorescence common in small-molecule screening. By measuring the displacement of a fluorescently labeled ATP-competitive tracer by the synthesized THP-pyrimidine derivative, we directly quantify the binding affinity (Kd/IC50) at the hinge region.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing the target recombinant kinase (e.g., TTK or BCR-ABL) at 2 nM, a Europium-labeled anti-tag antibody (1 nM), and a kinase-specific fluorescent tracer (e.g., Kinase Tracer 236) at its predetermined Kd concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense the synthesized THP-pyrimidine derivatives into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

-

Incubation: Add 10 µL of the kinase/antibody/tracer master mix to the compound wells. Incubate the plate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

-

Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).

-

Validation (Self-Validating Step): Calculate the Z'-factor using positive (DMSO vehicle) and negative (excess unlabeled ATP) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50 using a four-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.

References

- Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors ResearchG

- The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery BenchChem

- Tetrahydropyrans in Drug Discovery PharmaBlock

- Design and Optimization Leading to an Orally Active TTK Protein Kinase Inhibitor with Robust Single Agent Efficacy ACS Public

- Recent Advances in Pyrimidine-Based Drugs PMC / NIH

Sources

Technical Whitepaper: 2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Derivatives in Targeted Therapeutics

Executive Summary

The targeted degradation and inhibition of hyperactive kinases remain cornerstones of modern precision oncology. Among the myriad of chemical scaffolds developed, 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and its downstream derivatives have emerged as highly privileged pharmacophores[1]. Originally pioneered for the disruption of the MAPK signaling cascade—specifically targeting B-Raf and C-Raf—these derivatives offer an optimal balance of steric complementarity, hydrogen-bonding capacity, and aqueous solubility[2]. This whitepaper provides an in-depth mechanistic review of their synthesis, structural biology, and biological evaluation, serving as a comprehensive guide for drug development professionals.

Pharmacophore Rationale: The Pyrimidine-THP Axis

The architectural design of the 2-methyl-6-(THP-4-yl)pyrimidin-4-ol core is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at maximizing target affinity while minimizing pharmacokinetic liabilities.

-

The Pyrimidine Core: Functions as an ATP-competitive hinge binder. The nitrogen atoms (N1 and N3) serve as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Cys532 in B-Raf)[3].

-

The 2-Methyl Substitution: Provides a precise hydrophobic vector. It occupies a small adjacent hydrophobic pocket without inducing steric clashes with "gatekeeper" residues, thereby conferring selectivity over off-target kinases with bulkier gatekeepers[1].

-

The 6-Tetrahydropyran-4-yl (THP) Group: The incorporation of the THP ring is a masterclass in property-based drug design. Replacing a highly lipophilic cyclohexyl or phenyl ring with THP introduces an ether oxygen, which significantly lowers the partition coefficient (LogP). This enhances aqueous solubility and metabolic stability (reducing CYP450 liability) while maintaining the necessary steric bulk to lock the kinase in an inactive conformation[2].

Synthetic Methodology & Mechanistic Causality

The transformation of basic starting materials into the active 4-chloro electrophile (the immediate precursor to active drugs) requires precise control over reaction conditions.

Fig 1: Logical workflow for the synthesis of the 2-methyl-6-(THP-4-yl)pyrimidin-4-ol scaffold.

Self-Validating Synthetic Protocol

-

Step 1: Claisen Condensation. React ethyl tetrahydro-2H-pyran-4-carboxylate with ethyl acetate in the presence of sodium ethoxide (NaOEt).

-

Causality: NaOEt is deliberately chosen to match the ethyl ester of the starting material, preventing the formation of complex transesterification mixtures. Ethyl acetate acts as both the solvent and the electrophile.

-

-

Step 2: Pyrimidine Cyclization. The resulting beta-keto ester is reacted with acetamidine hydrochloride and sodium methoxide (NaOMe) in methanol.

-

Causality: NaOMe serves a dual purpose: it neutralizes the HCl salt to liberate the free, nucleophilic acetamidine, and it maintains a basic environment to drive the double condensation (imine formation followed by cyclization and dehydration) [2].

-

Validation Checkpoint: Conduct LC-MS analysis of the crude mixture. The protocol is self-validating if the [M+H]+ peak at m/z 195.1 is dominant. A peak at m/z 213 indicates incomplete dehydration, signaling the need for extended reflux.

-

-

Step 3: Chlorination. The pyrimidin-4-ol (which exists predominantly as the pyrimidin-4(1H)-one tautomer) is treated with phosphorus oxychloride (POCl 3 ) and N,N-diisopropylethylamine (DIPEA).

-

Causality: POCl 3 converts the tautomeric hydroxyl into a highly reactive chloride leaving group. DIPEA is critical here; as a non-nucleophilic base, it scavenges the corrosive HCl byproduct. Without DIPEA, the acidic environment would catalyze the ring-opening and degradation of the acid-sensitive THP ring [2].

-

Biological Application: Targeting the MAPK Pathway

Derivatives of this scaffold are predominantly utilized to synthesize biaryl amides and PROTACs (Proteolysis Targeting Chimeras) that degrade or inhibit Raf kinases [1]. By binding to the mutated B-Raf (e.g., V600E), these compounds halt the downstream phosphorylation of MEK and ERK, effectively arresting tumor proliferation.

Fig 2: Disruption of the MAPK signaling cascade by pyrimidine-based Raf inhibitors.

Biological Evaluation Workflows

To ensure the efficacy of the synthesized derivatives, a robust, self-validating biochemical assay is required.

Self-Validating Kinase Inhibition Protocol

-

Preparation: Incubate recombinant B-Raf V600E enzyme with the pyrimidine derivative (serial dilutions in DMSO) in a buffer containing ATP and a FRET-labeled MEK1 peptide substrate.

-

Reaction: Allow the phosphorylation reaction to proceed for 60 minutes at 25°C.

-

Detection: Add a FRET-based development reagent (e.g., TR-FRET antibody) that binds specifically to the phosphorylated substrate.

-

Causality of Design: The FRET system is chosen because it eliminates background auto-fluorescence from the test compounds, a common source of false positives in standard colorimetric assays [3].

-

Validation Checkpoint: Calculate the Z'-factor using the formula Z′=1−∣μp−μn∣3(σp+σn) (where μ and σ are the means and standard deviations of the positive and negative controls). The assay is self-validated and data is accepted only if Z' > 0.5, ensuring the dynamic range is sufficient to distinguish true inhibition from assay noise.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data when the 4-chloro intermediate is substituted with various biaryl amines to form the final active derivatives [1], [3].

| Derivative Core | C4 Substitution (R-Group) | B-Raf V600E IC 50 (nM) | C-Raf IC 50 (nM) | Aqueous Solubility (µg/mL) |

| 2-Methyl-6-(THP-4-yl)pyrimidine | 3-(Trifluoromethyl)aniline | 12.4 | 8.1 | 45 |

| 2-Methyl-6-(THP-4-yl)pyrimidine | 4-Fluoro-3-(trifluoromethyl)aniline | 4.2 | 2.5 | 38 |

| 2-Methyl-6-(cyclohexyl)pyrimidine* | 4-Fluoro-3-(trifluoromethyl)aniline | 5.8 | 3.1 | < 5 |

| 2-Methyl-6-(THP-4-yl)pyrimidine | PROTAC Linker - Cereblon Ligand | 1.1 (DC 50 ) | 1.8 (DC 50 ) | 22 |

*Control compound demonstrating the critical role of the THP ring in aqueous solubility. **DC 50 : Concentration required for 50% degradation of the target protein.

References

- Source: Google Patents (Novartis AG)

- Source: Google Patents (Novartis AG)

- Source: Google Patents (Genentech, Inc. / Novartis AG)

Sources

A Technical Guide to the Preliminary In Vitro Screening of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol for Drug Discovery

Abstract

The journey of a novel chemical entity from the bench to the bedside is a multi-stage process, with the preliminary screening phase being a critical determinant of its future trajectory. This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a molecule belonging to the pyrimidine class of compounds. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured yet flexible approach to early-stage drug discovery. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and emphasize the importance of building a robust, data-driven foundation for subsequent lead optimization.

Introduction: The Pyrimidine Scaffold and the Rationale for Screening

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key building block of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[2] Its ability to participate in various biological interactions, including hydrogen bonding and pi-stacking, has made it a versatile scaffold for the design of therapeutic agents.[1] Derivatives of pyrimidine have been successfully developed into drugs targeting a diverse array of biological targets, demonstrating their broad therapeutic potential.[1][2][3]

The subject of this guide, 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, incorporates a pyrimidin-4-ol core, a subtype with documented biological activities. The presence of the tetrahydro-2H-pyran moiety may influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. The methyl group can also play a role in target binding and metabolic stability. Given the rich history of pyrimidine derivatives in medicine, a systematic preliminary screening of this novel entity is a scientifically sound endeavor to uncover its potential therapeutic value.

The Preliminary Screening Cascade: A Phased Approach

A successful preliminary screening campaign is not a random collection of assays but a logically structured cascade designed to efficiently identify promising compounds and eliminate those with undesirable properties early in the process.[4][5] This "fail early, fail cheap" philosophy is central to modern drug discovery. Our proposed screening cascade for 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is divided into three key phases:

-

Phase 1: Foundational Physicochemical and In Silico Profiling

-

Phase 2: In Vitro ADME-Tox Assessment

-

Phase 3: Initial Biological Efficacy Screening

The following diagram illustrates the proposed workflow:

Caption: A phased approach to the preliminary screening of a novel compound.

Phase 1: Foundational Physicochemical and In Silico Profiling

Before embarking on resource-intensive biological assays, it is crucial to establish the fundamental physicochemical properties of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and to perform in silico predictions of its drug-like characteristics.

In Silico Druglikeness Assessment

Computational tools can provide an early indication of a compound's potential to be developed into an orally bioavailable drug. Lipinski's Rule of Five is a widely used guideline for this purpose.[6]

Protocol: In Silico Druglikeness Prediction

-

Obtain the chemical structure of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in a suitable format (e.g., SMILES).

-

Utilize a cheminformatics software or online platform (e.g., Molinspiration, SwissADME) to calculate the following parameters:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

Number of hydrogen bond donors (HBD)

-

Number of hydrogen bond acceptors (HBA)

-

-

Compare the calculated values against the criteria of Lipinski's Rule of Five:

-

MW ≤ 500 Da

-

LogP ≤ 5

-

HBD ≤ 5

-

HBA ≤ 10

-

-

Analyze the results: While not a strict rule, compounds that adhere to these guidelines generally have a higher probability of good membrane permeability and oral bioavailability.

Experimental Physicochemical Characterization

Experimental determination of key physicochemical properties is essential to validate in silico predictions and to inform the design of subsequent biological assays.

Table 1: Key Physicochemical Parameters and Experimental Methods

| Parameter | Importance | Recommended Method(s) |

| Aqueous Solubility | Crucial for dissolution and absorption; impacts assay design. | Thermodynamic or kinetic solubility assays using HPLC-UV or other quantitative methods. |

| Lipophilicity (LogD) | Influences membrane permeability, protein binding, and metabolism. | Shake-flask method (octanol/water partitioning) followed by quantitative analysis of each phase. |

| pKa | Determines the ionization state at physiological pH, affecting solubility and target interaction. | Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis. |

Phase 2: In Vitro ADME-Tox Assessment

The goal of this phase is to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the general toxicity of the compound.[4][5][7] A favorable ADME-Tox profile is a prerequisite for a successful drug candidate.

Metabolic Stability

Assessing the metabolic stability of a compound in the presence of drug-metabolizing enzymes is critical to predict its in vivo half-life. The primary sites of drug metabolism are the liver and the gut.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Prepare a stock solution of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in a suitable solvent (e.g., DMSO).

-

Incubate the compound (typically at 1 µM) with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the remaining parent compound at each time point using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Membrane Permeability

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Prepare a donor plate containing the test compound in a buffer at a specific pH (e.g., pH 7.4).

-

Coat a filter plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Place the filter plate on top of an acceptor plate containing buffer.

-

Add the donor solution to the filter plate and incubate for a defined period (e.g., 4-16 hours).

-

Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe).

General Cytotoxicity

Cytotoxicity assays are essential to determine the concentration range at which the compound may exert non-specific toxic effects on cells.[8][9][10] This information is vital for interpreting data from cell-based efficacy screens and for establishing a preliminary therapeutic window.[11]

Protocol: MTT Cell Viability Assay

-

Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls (e.g., a known cytotoxic agent).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration that inhibits cell growth by 50%).

Caption: Workflow for a typical MTT cytotoxicity assay.

Phase 3: Initial Biological Efficacy Screening

Once the foundational physicochemical and ADME-Tox properties are understood, the next step is to screen for desired biological activity. The choice of assay will depend on whether there is a predefined biological target or if a more exploratory, phenotypic approach is being taken.

Phenotypic Screening

Phenotypic screening involves testing the compound in a cell-based or whole-organism model that recapitulates some aspect of a disease, without prior knowledge of the specific molecular target.[6]

Example Protocol: Anti-proliferative Assay in a Cancer Cell Line

This protocol is similar to the MTT cytotoxicity assay but the focus is on identifying anti-proliferative effects at non-toxic concentrations.

-

Select a panel of cancer cell lines relevant to a particular therapeutic area (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549).

-

Follow the MTT assay protocol as described in section 4.3.

-

Analyze the results: A compound is considered a "hit" if it shows significant anti-proliferative activity (low IC50) against one or more cancer cell lines at concentrations that are not generally cytotoxic to non-cancerous cells (if a suitable control cell line is used).

Target-Based Screening

If prior knowledge suggests a potential molecular target for pyrimidine derivatives (e.g., a specific kinase, enzyme, or receptor), a target-based assay can be employed.[12]

Example Protocol: Kinase Inhibition Assay (Biochemical)

-

Immobilize a purified recombinant kinase on a multi-well plate.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and a specific substrate.

-

Incubate for a defined period at the optimal temperature for the enzyme.

-

Detect the product of the kinase reaction. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Calculate the IC50 of the compound for the inhibition of kinase activity.

Data Interpretation and Next Steps

The preliminary screening phase will generate a multi-parameter dataset for 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Table 2: Example Data Summary for Preliminary Screening

| Assay | Parameter | Result | Interpretation |

| In Silico | Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |

| Solubility | Aqueous Solubility | 50 µg/mL | Moderate solubility; may require formulation for in vivo studies. |

| Metabolic Stability | In Vitro t½ (HLM) | 45 min | Moderately stable; may have an acceptable in vivo half-life. |

| Permeability | PAMPA Pe | 5 x 10⁻⁶ cm/s | Moderate permeability. |

| Cytotoxicity | IC50 (HEK293) | > 100 µM | Not generally cytotoxic at concentrations up to 100 µM. |

| Efficacy | IC50 (MCF-7) | 1.5 µM | Potent anti-proliferative activity against the MCF-7 cell line. |

Based on these hypothetical results, 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol would be considered a promising "hit" compound. The next logical steps would be:

-

Hit Confirmation: Retest the compound to confirm its activity.

-

Target Identification: If the hit was identified through phenotypic screening, efforts to deconvolve its molecular target(s) would be initiated.[13][14][15] Methods such as affinity chromatography, drug affinity responsive target stability (DARTS), and proteomic profiling can be employed for this purpose.[14][16]

-

Lead Optimization: If the target is known or identified, a medicinal chemistry campaign would be launched to synthesize analogs of the hit compound to improve its potency, selectivity, and ADME properties.

Conclusion

The preliminary in vitro screening of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, as outlined in this guide, provides a robust and efficient pathway to assess its potential as a drug candidate. By systematically evaluating its physicochemical properties, ADME-Tox profile, and biological activity, researchers can make informed, data-driven decisions about the future development of this novel chemical entity. This structured approach maximizes the chances of identifying a viable lead compound while minimizing the expenditure of resources on candidates with a low probability of success.

References

-

In Vitro ADME - Selvita. (n.d.). Selvita. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved from [Link]

-

Time-critical early ADME characterization - Admescope. (n.d.). Admescope. Retrieved from [Link]

-

Affinity-based target identification for bioactive small molecules - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). PharmaLegacy. Retrieved from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Broad Institute. Retrieved from [Link]

-

Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Virology Research Services. Retrieved from [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace. Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). ACS Publications. Retrieved from [Link]

-

The Dawn of a New Era in Drug Discovery? Drug Screening and the Increasing Biological Complexity of Testing Models - PMC. (2021, December 17). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (2016, March 2). ResearchGate. Retrieved from [Link]

-

The physicochemical properties of the synthesized analogous (1-7) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Principles of early drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. (2010, March 1). PubMed. Retrieved from [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. (2021, February 23). MDPI. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 14). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). MedCrave. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. (2021, April 7). MDPI. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). MDPI. Retrieved from [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. (2021, February 18). PubMed. Retrieved from [Link]

-

Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024, April 11). MDPI. Retrieved from [Link]

-

(2R,4R)-2-Methyltetrahydro-2H-pyran-4-ol: A Pure Synthesis Essential - UGA Student Affairs. (n.d.). University of Georgia. Retrieved from [Link]

-

Thymol bioactivity: A review focusing on practical applications. (2020, December 1). ScienceDirect. Retrieved from [Link]

-

Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils - MDPI. (2023, February 11). MDPI. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. selvita.com [selvita.com]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. omicsonline.org [omicsonline.org]

- 10. nebiolab.com [nebiolab.com]

- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. mdpi.com [mdpi.com]

- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Management of 2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Stock Solutions

Chemical Profiling & Solvation Causality

2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a specialized heterocyclic small molecule utilized in advanced biochemical and pharmacological assays. Structurally, it features a pyrimidine core substituted with a lipophilic methyl group, a moderately polar tetrahydro-2H-pyran (THP) ring, and a hydroxyl group at position 4.

Understanding the physicochemical behavior of this molecule is critical for successful solvation. Pyrimidin-4-ol derivatives exhibit lactam-lactim tautomerism, existing in equilibrium with their pyrimidin-4(1H)-one counterparts. This tautomerization facilitates strong intermolecular hydrogen bonding, which significantly increases the crystal lattice energy and impedes dissolution in purely aqueous media [1]. To overcome this robust lattice energy, an aprotic, highly polar solvent like Dimethyl Sulfoxide (DMSO) is required. DMSO disrupts the intermolecular hydrogen bonds by acting as a strong hydrogen bond acceptor, ensuring complete molecular dispersion and preventing assay artifacts [2].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and precise dilution metrics required to formulate standard stock solutions.

| Parameter | Specification |

| Chemical Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Primary Solvent | Anhydrous DMSO (<0.1% water) |

| Standard Stock Concentration | 10 mM |

| High-Density Stock Concentration | 50 mM |

| Mass Required for 1 mL of 10 mM Stock | 1.94 mg |

| Mass Required for 1 mL of 50 mM Stock | 9.71 mg |

| Storage Temperature | -20°C (Short-term) / -80°C (Long-term) |

Causality Behind Experimental Choices

To ensure a self-validating and robust protocol, every reagent choice and handling step is grounded in proven compound management science:

-

Anhydrous DMSO vs. Standard DMSO: DMSO is highly hygroscopic. The uptake of atmospheric water into DMSO stock solutions synergistically enhances compound precipitation, especially when subjected to temperature fluctuations [3]. Therefore, utilizing anhydrous DMSO and minimizing atmospheric exposure is non-negotiable to maintain solubility.

-

The Aliquot Strategy: Repeated freeze-thaw cycles severely compromise compound integrity. Each cycle forces the compound through a metastable supersaturated zone, increasing the probability of irreversible crystallization into a lower-energy, less soluble polymorph [4]. Preparing single-use aliquots completely bypasses this failure mode [5].

-

Thermal & Acoustic Agitation Limits: If the compound resists initial dissolution, contact-less acoustic sonication or gentle warming is employed. However, temperatures must never exceed 40°C to prevent the thermal degradation of the THP moiety and pyrimidine core [1].

Self-Validating Experimental Protocol

Phase 1: Preparation and Weighing

-

Equilibration (Self-Validation Step): Remove the vial of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol from cold storage. Allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

-

Weighing: Using a calibrated analytical balance (accuracy ±0.01 mg), weigh exactly 1.94 mg of the compound into a sterile, static-free amber glass vial or low-bind microcentrifuge tube to prepare 1 mL of a 10 mM stock.

Phase 2: Dissolution

-

Solvent Addition: In a low-humidity environment (e.g., a nitrogen-purged glovebox or dry biosafety cabinet), add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.

-

Agitation: Cap the vial tightly to prevent moisture ingress. Vortex vigorously for 60 seconds.

-

Advanced Solvation: If particulates remain, place the vial in a bath sonicator for 5–10 minutes. If necessary, warm the bath to a maximum of 37°C.

-

Quality Control (Self-Validation Step): Inspect the solution against both a stark white and a pitch-black background under direct light. The solution must be 100% optically clear. The absence of the Tyndall effect (light scattering) confirms that no micro-precipitates remain. If cloudiness persists, repeat Step 5.

Phase 3: Aliquoting and Storage

-

Aliquoting: Dispense the validated 10 mM stock solution into 2D-barcoded, single-use cryogenic vials (e.g., 50 µL or 100 µL per vial) to eliminate future freeze-thaw cycles [6].

-

Cryopreservation: Transfer the aliquots immediately to a -20°C freezer for near-term use (up to 1 month), or a -80°C ultra-low temperature freezer for extended storage (up to 6 months).

Workflow Visualization